

3-Bromo-5-iodobenzoic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-5-iodobenzoic acid**

Cat. No.: **B108559**

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-5-iodobenzoic Acid**

CAS Number: 188815-32-9

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-5-iodobenzoic acid** (CAS No. 188815-32-9), a pivotal halogenated carboxylic acid intermediate in modern organic synthesis. We delve into its physicochemical properties, present a logical synthetic strategy, and explore its critical applications in pharmaceutical research and materials science. The document highlights the compound's unique utility in regioselective cross-coupling reactions, a feature derived from the differential reactivity of its carbon-iodine and carbon-bromine bonds. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.

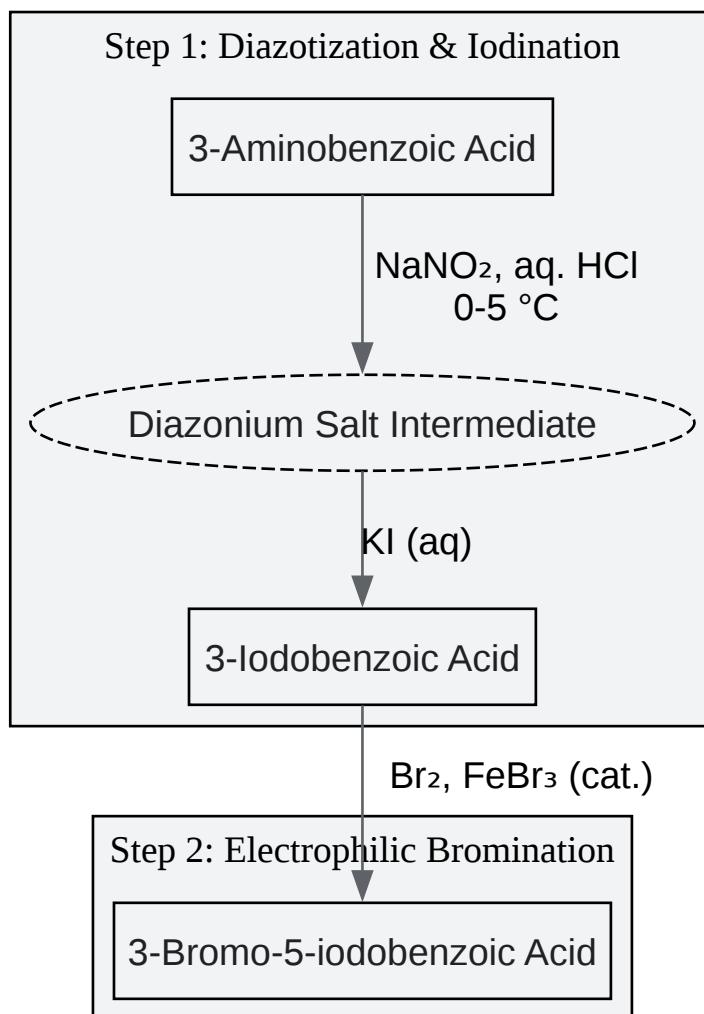
Introduction: The Strategic Value of a Dihalogenated Intermediate

3-Bromo-5-iodobenzoic acid is a crystalline solid that has emerged as a highly valuable building block in synthetic chemistry.^{[1][2]} Its significance lies not merely in its function as a substituted benzoic acid, but in the strategic placement of two different halogen atoms—bromine and iodine—on the aromatic ring. This unique structural feature allows for programmed, sequential chemical modifications, making it an indispensable tool for constructing complex molecular architectures.^[2]

The primary utility of **3-Bromo-5-iodobenzoic acid** stems from the differential reactivity of the aryl-iodide and aryl-bromide bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) center than the carbon-bromine bond.^[3] This reactivity gradient enables chemists to perform a selective reaction at the iodine position while leaving the bromine position intact for a subsequent, different transformation. This "one-pot" or sequential functionalization is a cornerstone of efficient synthesis, minimizing step counts and maximizing molecular complexity, a critical advantage in the development of novel pharmaceuticals and advanced materials.^{[2][4]}

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective and safe use in a laboratory setting. The key data for **3-Bromo-5-iodobenzoic acid** are summarized below.^{[5][6]}


Property	Value	Source(s)
CAS Number	188815-32-9	[5]
Molecular Formula	C ₇ H ₄ BrIO ₂	[5]
Molecular Weight	326.91 g/mol	[5]
IUPAC Name	3-bromo-5-iodobenzoic acid	N/A
Appearance	White to pale yellow crystalline solid	[1]
Melting Point	219-221 °C (lit.)	[5]
Solubility	Soluble in methanol; sparingly soluble in water (0.20 g/L at 25°C, calculated).	[1]
SMILES String	OC(=O)c1cc(Br)cc(I)c1	[5]
InChI Key	MKJBJYCBKXPQSY-UHFFFAOYSA-N	[5]

Safety Profile:[5] **3-Bromo-5-iodobenzoic acid** is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should always be used when handling the solid.[5]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
- Precautionary Codes: P261, P264, P271, P280, P302+P352, P305+P351+P338.[5]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7]

Proposed Synthesis Workflow

While multiple synthetic routes can be envisioned, a common and logical pathway to **3-Bromo-5-iodobenzoic acid** involves the sequential halogenation of a readily available starting material like 3-aminobenzoic acid. This approach leverages well-established and reliable transformations in aromatic chemistry.

[Click to download full resolution via product page](#)

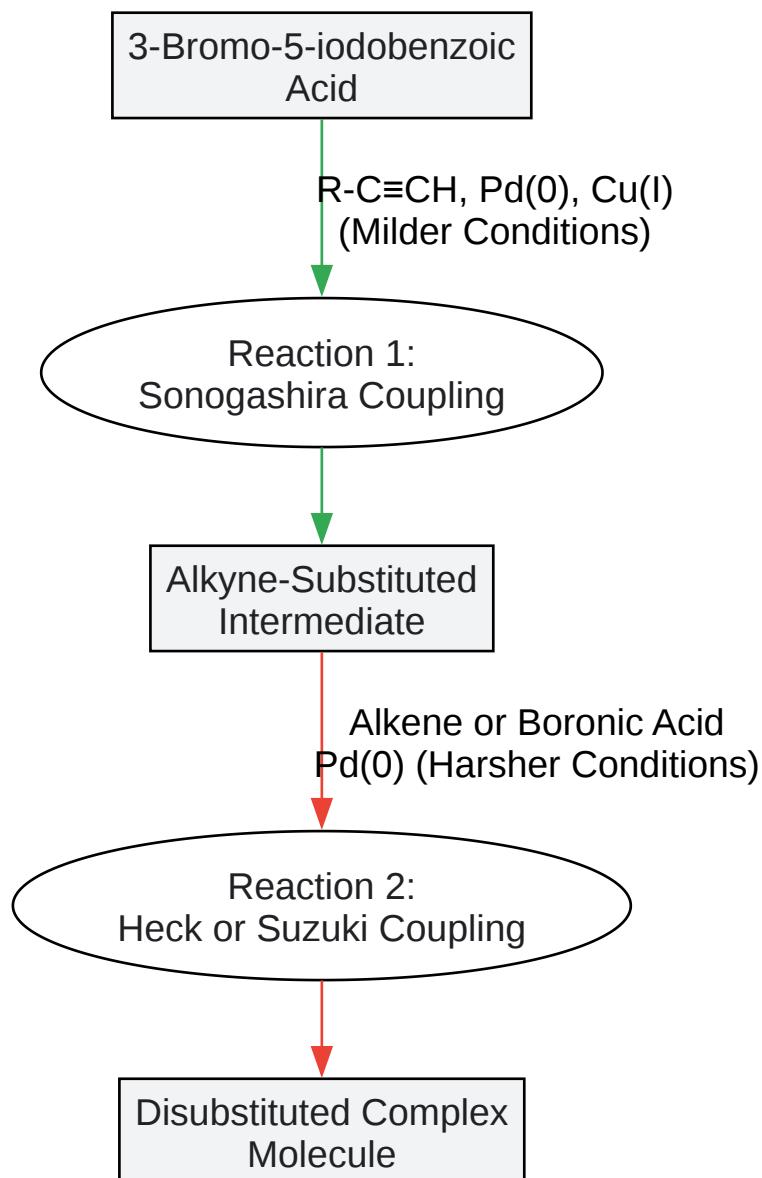
Caption: Proposed synthesis of **3-Bromo-5-iodobenzoic acid**.

Protocol and Mechanistic Rationale

Step 1: Synthesis of 3-Iodobenzoic Acid via Sandmeyer-type Reaction

- Dissolution & Diazotization: 3-Aminobenzoic acid is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt.
 - Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely. The primary amine is converted into an excellent leaving group (N₂), facilitating nucleophilic substitution.

- Iodination: An aqueous solution of potassium iodide (KI) is added to the diazonium salt solution. The mixture is allowed to warm to room temperature, and nitrogen gas evolution is observed.
 - Causality: The iodide ion (I^-) acts as a nucleophile, displacing the nitrogen gas to form the stable C-I bond, yielding 3-iodobenzoic acid.


Step 2: Regioselective Bromination

- Reaction Setup: 3-Iodobenzoic acid is treated with molecular bromine (Br_2) in the presence of a Lewis acid catalyst, such as iron(III) bromide ($FeBr_3$).
 - Causality: The carboxylic acid and iodo groups are both deactivating and meta-directing for electrophilic aromatic substitution. Therefore, the incoming electrophile (Br^+ , generated from the $Br_2/FeBr_3$ system) is directed to the C5 position, which is meta to both existing substituents. This provides high regiochemical control, leading to the desired **3-Bromo-5-iodobenzoic acid** product.

Applications in Regioselective Cross-Coupling Reactions

The primary value of **3-Bromo-5-iodobenzoic acid** lies in its capacity for sequential, site-selective cross-coupling reactions. This allows for the controlled and predictable synthesis of highly substituted, complex molecules.[\[1\]](#)[\[6\]](#)

Core Principle: Reactivity Hierarchy The bond dissociation energy of the C-I bond is lower than that of the C-Br bond. Consequently, the C-I bond undergoes oxidative addition to a Pd(0) catalyst under milder conditions (e.g., lower temperatures, specific ligand systems) than the C-Br bond.[\[3\]](#)[\[8\]](#) This allows for a reaction to be performed selectively at the iodo position. The more robust C-Br bond can then be functionalized in a subsequent step, often requiring more forcing conditions or a different catalyst system.

[Click to download full resolution via product page](#)

Caption: Sequential functionalization via cross-coupling reactions.

Key Experimental Applications

- Synthesis of Thromboxane Receptor Antagonists: The compound is a documented starting reagent for the large-scale synthesis of potent thromboxane receptor antagonists.[\[1\]](#)[\[4\]](#) In one key step, a regioselective Heck cross-coupling reaction is performed. The Heck reaction, which couples an aryl halide with an alkene, is directed to the more reactive C-I bond to build a critical part of the final drug molecule's scaffold.[\[1\]](#)[\[4\]](#)[\[9\]](#)

- Sonogashira Coupling: The C-I bond is highly susceptible to Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne. This reaction is instrumental in creating aryl alkynes, which are precursors to conjugated polymers, pharmaceuticals, and molecular probes. **3-Bromo-5-iodobenzoic acid** can be selectively coupled with an alkyne at the C5 position, yielding a 3-bromo-5-alkynylbenzoic acid intermediate that is ready for further modification at the C3 position.[6][10]
- General Organic Synthesis: It is used to prepare a variety of other important intermediates, such as methyl 3-bromo-5-iodobenzoate and phenyl(3-bromo-5-iodo)benzoate, which are then used in further synthetic steps.[1][6]

Conclusion

3-Bromo-5-iodobenzoic acid (CAS: 188815-32-9) is far more than a simple halogenated aromatic. It is a sophisticated synthetic tool engineered for efficiency and precision. Its defining feature—the differential reactivity of its C-I and C-Br bonds—provides chemists with a reliable method for performing regioselective, sequential cross-coupling reactions. This capability is of paramount importance in the multi-step synthesis of complex, high-value molecules, particularly in the field of drug discovery, where it facilitates the rapid construction of diverse chemical libraries and the optimization of lead compounds. A thorough understanding of its properties, handling requirements, and reactivity profile is essential for any researcher aiming to leverage its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-iodobenzoic acid 97 188815-32-9 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. alkalisci.com [alkalisci.com]
- 7. 3-Bromo-5-iodobenzoic acid | CAS#:188815-32-9 | Chemsoc [chemsrc.com]
- 8. reddit.com [reddit.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]

• To cite this document: BenchChem. [3-Bromo-5-iodobenzoic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b108559#3-bromo-5-iodobenzoic-acid-cas-number\]](https://www.benchchem.com/product/b108559#3-bromo-5-iodobenzoic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com